molecular formula C22H21N5O2S B2425295 2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenethylacetamide CAS No. 894062-04-5

2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenethylacetamide

Cat. No.: B2425295
CAS No.: 894062-04-5
M. Wt: 419.5
InChI Key: GEVOHLIVTHUZDC-UHFFFAOYSA-N
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Description

2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenethylacetamide is a compound belonging to the class of triazolopyridazine derivatives. These compounds have garnered significant interest due to their potential biological activities, particularly in the field of medicinal chemistry. The unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for drug development.

Preparation Methods

The synthesis of 2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenethylacetamide typically involves multiple steps. One common synthetic route includes the cyclization of hydrazine derivatives with appropriate aldehydes or ketones to form the triazolopyridazine core. The reaction conditions often involve refluxing in ethanol or other suitable solvents at elevated temperatures . Industrial production methods may involve optimization of these reaction conditions to increase yield and purity, including the use of catalysts and continuous flow reactors.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenethylacetamide involves its interaction with specific molecular targets, such as kinases. It has been shown to inhibit the activity of c-Met and Pim-1 kinases, which are involved in cell signaling pathways that regulate cell growth and survival . By binding to the ATP-binding sites of these kinases, the compound effectively blocks their activity, leading to the inhibition of cancer cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Compared to other triazolopyridazine derivatives, 2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenethylacetamide stands out due to its dual inhibitory activity against c-Met and Pim-1 kinases . Similar compounds include:

The unique combination of structural features and biological activities makes this compound a valuable compound for further research and development.

Properties

IUPAC Name

2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2S/c1-29-18-9-5-8-17(14-18)19-10-11-20-24-25-22(27(20)26-19)30-15-21(28)23-13-12-16-6-3-2-4-7-16/h2-11,14H,12-13,15H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEVOHLIVTHUZDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN3C(=NN=C3SCC(=O)NCCC4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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